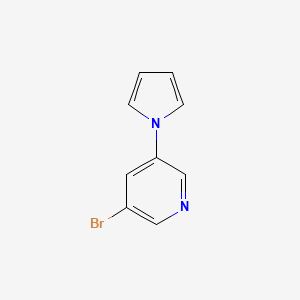
3-bromo-5-(1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
“3-bromo-5-(1H-pyrrol-1-yl)pyridine” is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 . This compound is a part of a class of organic compounds known as aromatic heterocycles .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, which is a six-membered aromatic heterocycle, and a pyrrole ring, which is a five-membered aromatic heterocycle . The presence of these rings contributes to the compound’s aromaticity.Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 309.4±32.0 °C, and its predicted density is 1.50±0.1 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 0.12±0.21 .Applications De Recherche Scientifique
Proton Transfer Mechanisms
The study by Vetokhina et al. (2012) explores various proton transfer mechanisms in 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, highlighting its potential in photoreactions and dual luminescence. This research provides insight into the excited-state processes and ground-state equilibria, which are crucial for understanding the photophysical behavior of such compounds (Vetokhina et al., 2012).
Color Tuning in Iridium Complexes
Stagni et al. (2008) discuss the role of ancillary ligands, such as 5-bromo-2-(1H-tetrazol-5-yl)pyridine, in color tuning of iridium tetrazolate complexes. The research sheds light on the electrochemical and photophysical properties of these complexes, suggesting potential applications in light-emitting devices and biological labeling (Stagni et al., 2008).
Azirine Ring Expansion Strategy
Khlebnikov et al. (2018) introduce an azirine ring expansion strategy for synthesizing trifluoromethyl-substituted aminopyrroles, showcasing the versatility of pyridine derivatives in constructing complex molecular structures. This method opens avenues for the development of compounds with potential pharmaceutical applications (Khlebnikov et al., 2018).
Synthesis of Pyrrolopyridine Frameworks
Alekseyev et al. (2015) present a synthesis method for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks using Fischer indole cyclization. This technique highlights the potential of pyridine derivatives in constructing heterocyclic compounds with applications in medicinal chemistry and material science (Alekseyev et al., 2015).
Antibacterial and Antioxidant Properties
Variya et al. (2019) explore the synthesis and biological activities of pyrazolo[3,4-b]pyridine derivatives, indicating their potential as antibacterial and antioxidant agents. This research underscores the pharmaceutical applications of pyridine derivatives in developing new therapeutic agents (Variya et al., 2019).
Safety and Hazards
The safety information available indicates that “3-bromo-5-(1H-pyrrol-1-yl)pyridine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .
Orientations Futures
The future directions for “3-bromo-5-(1H-pyrrol-1-yl)pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in medicinal chemistry. Given its structural similarity to compounds with known biological activities, it may serve as a valuable scaffold for drug discovery research .
Analyse Biochimique
Biochemical Properties
3-bromo-5-(1H-pyrrol-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or signaling pathways . At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, disruption of metabolic processes, and adverse impacts on organ function. It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound may also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and energy production.
Propriétés
IUPAC Name |
3-bromo-5-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRYMOLPRDYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
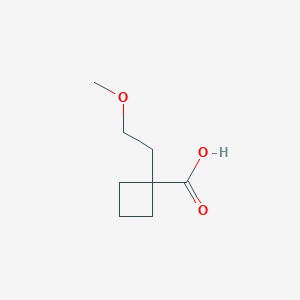

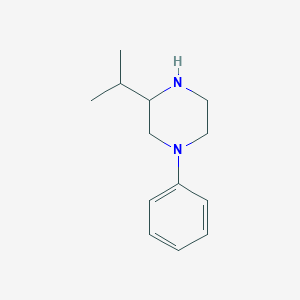
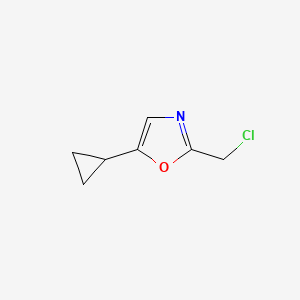



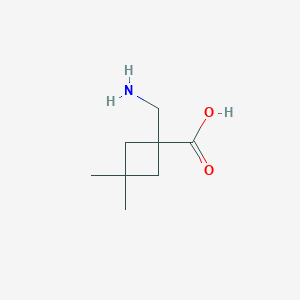
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)
